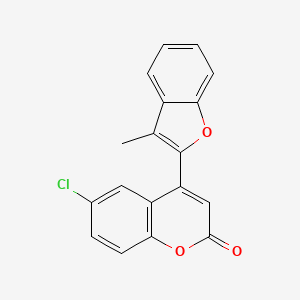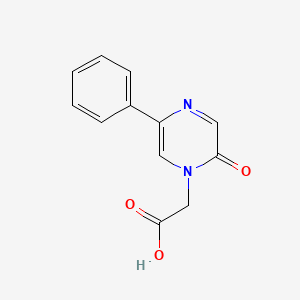
2-(Ciclobutilmetoxí)pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclobutylmethoxy)pyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a cyclobutylmethoxy group attached to the pyrimidine ring. This compound has garnered significant interest in scientific research due to its unique chemical and biological properties.
Aplicaciones Científicas De Investigación
2-(Cyclobutylmethoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog, which can interfere with DNA and RNA synthesis.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mecanismo De Acción
Target of Action
2-(Cyclobutylmethoxy)pyrimidine is a pyrimidine derivative that has gained significant interest in scientific research due to its unique chemical and biological properties. The primary target of this compound is related to DNA metabolism . It is known to interact with key enzymes involved in DNA synthesis and replication .
Mode of Action
The compound interacts with its targets, leading to changes in the normal functioning of DNA metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to pyrimidine metabolism . Pyrimidines are essential components of nucleic acids and play a crucial role in many biochemical processes, including DNA and RNA synthesis . By interacting with enzymes involved in pyrimidine metabolism, 2-(Cyclobutylmethoxy)pyrimidine can potentially influence these processes .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics .
Result of Action
The molecular and cellular effects of 2-(Cyclobutylmethoxy)pyrimidine’s action are likely to be related to its impact on DNA metabolism and pyrimidine biochemical pathways . By inhibiting key enzymes, it could potentially disrupt normal cellular processes, leading to various downstream effects .
Action Environment
The action, efficacy, and stability of 2-(Cyclobutylmethoxy)pyrimidine can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and the specific biological environment within the body
Análisis Bioquímico
Biochemical Properties
Pyrimidines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or van der Waals forces .
Cellular Effects
Pyrimidines are known to play crucial roles in cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . They are essential components of nucleic acids, which are vital for the storage and expression of genetic information .
Molecular Mechanism
Pyrimidines can interact with biomolecules, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-(Cyclobutylmethoxy)pyrimidine in animal models
Metabolic Pathways
Pyrimidines are known to be involved in various metabolic pathways, including those related to the synthesis of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)pyrimidine typically involves the reaction of cyclobutylmethanol with pyrimidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with a halogenated pyrimidine .
Industrial Production Methods: Industrial production of 2-(Cyclobutylmethoxy)pyrimidine may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclobutylmethoxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation and subsequent nucleophilic attack.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidine derivatives.
Comparación Con Compuestos Similares
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
4,6-Dichloropyrimidine: Used in the synthesis of various pharmaceuticals.
5-Fluorouracil: A well-known anticancer agent that also acts as a nucleoside analog.
Uniqueness: 2-(Cyclobutylmethoxy)pyrimidine stands out due to its unique cyclobutylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile building block in synthetic chemistry and as a candidate for therapeutic applications .
Propiedades
IUPAC Name |
2-(cyclobutylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-3-8(4-1)7-12-9-10-5-2-6-11-9/h2,5-6,8H,1,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAIFOQZJBGSKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)




![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
![2-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2384320.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-benzyl-N-ethylsulfamoyl)benzamide](/img/structure/B2384321.png)
![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide](/img/structure/B2384324.png)


![[(2,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2384327.png)

